molecular formula C8H5BrN2O3 B1288942 4-Bromo-7-nitroisoindolin-1-one CAS No. 765948-99-0

4-Bromo-7-nitroisoindolin-1-one

Katalognummer: B1288942
CAS-Nummer: 765948-99-0
Molekulargewicht: 257.04 g/mol
InChI-Schlüssel: WQYRRWFXNSLCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol It is a derivative of isoindolinone, characterized by the presence of bromine and nitro functional groups at the 4 and 7 positions, respectively

Vorbereitungsmethoden

The synthesis of 4-Bromo-7-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 4-bromoisoindolin-1-one using a mixture of sulfuric acid and nitric acid at low temperatures . This reaction typically yields a high purity product with a yield of around 91%.

Another method involves the bromination of 7-nitroisoindolin-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . This method also provides a high yield of the desired product.

Analyse Chemischer Reaktionen

4-Bromo-7-nitroisoindolin-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-nitroisoindolin-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-7-nitroisoindolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

4-Bromo-7-nitroisoindolin-1-one (CAS Number: 765948-99-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol, this compound contains both bromine and nitro functional groups that contribute to its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and comparative analyses with structurally related compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various routes, primarily involving the nitration of 4-bromoisoindolin-1-one. Common methods include:

  • Nitration Reaction :
    • Reagents : A mixture of sulfuric acid and nitric acid.
    • Conditions : Low temperatures to prevent over-nitration.
    • Yield : Approximately 91% .
  • Bromination :
    • Reagents : N-bromosuccinimide (NBS) in the presence of a radical initiator.
    • Purpose : To introduce bromine at specific positions on the isoindoline ring.

These synthetic approaches allow for the production of this compound in sufficient quantities for biological testing and further chemical modifications.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have tested its efficacy against several human cancer cell lines:

Cell LineIC50 (µM)Notes
HeLa12.5Cervical cancer
MCF-715.0Breast cancer
A54918.5Lung cancer
PC320.0Prostate cancer

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular functions essential for cancer cell survival.
  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating potential use in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
4-Bromoisoindolin-1-one885518-46-7Lacks nitro group; simpler structure
7-Nitroisoindolin-1-oneNot availableContains nitro group but lacks bromine
7-Amino-4-bromoisoindolin-1-one169045-01-6Contains an amino group; different biological activity

The presence of both bromine and nitro groups in this compound enhances its chemical reactivity and potential biological interactions compared to its analogs .

Case Study: In Vitro Efficacy Against Cancer

A study conducted by Curtin et al. (2004) evaluated the anticancer efficacy of various isoindoline derivatives, including this compound. The study found that this compound significantly inhibited the growth of HeLa cells in a dose-dependent manner, supporting its potential as a lead compound for further development in cancer therapies .

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, suggesting avenues for exploration in infectious disease treatment .

Eigenschaften

IUPAC Name

4-bromo-7-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRRWFXNSLCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765948-99-0
Record name 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0° C. solution of Example 1C (5 g, 23.6 mmol) in 10 mL sulfuric acid was treated with a solution of concentrated nitric acid (1.55 mL, 24.7 mmol) in 10 mL sulfuric acid via addition funnel. The resulting mixture was stirred at 0° C. for 1 hour, warmed to room temperature, stirred overnight, poured over ice, and filtered. The filter cake was washed with water and diethyl ether and then dried to give 5.39 g of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 4.39 (s, 2H); 7.88 (d, J=8.1 Hz, 1H); 8.05 (d, J=8.5 Hz, 1H); 9.17 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.